![molecular formula C6H6N4 B1587785 3H-Imidazo[4,5-b]pyridin-5-amine CAS No. 69825-84-9](/img/structure/B1587785.png)

3H-Imidazo[4,5-b]pyridin-5-amine

概要

説明

3H-Imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that has been studied for its potential therapeutic significance . It is known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations .

Synthesis Analysis

Imidazo[4,5-b]pyridines can be synthesized using various methods. One popular approach involves condensation–dehydration reactions of pyridine-2,3-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions . Another method involves reacting 3-nitropyridine-2-amines with aryl aldehyde in the presence of saturated sodium dithionite .

Molecular Structure Analysis

The imidazo[4,5-b]pyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

科学的研究の応用

Antimicrobial Agents

3H-Imidazo[4,5-b]pyridin-5-amine: derivatives have been explored for their antimicrobial properties. These compounds have shown potential in combating microbial infections by targeting and inhibiting the growth of various bacteria and fungi . The structural modifications of this compound can lead to the development of new antimicrobial agents that could be effective against resistant strains.

Central Nervous System (CNS) Therapeutics

The imidazo[4,5-b]pyridine scaffold is known to influence CNS activity. It has been utilized in the design of GABA_A receptor positive allosteric modulators, which are crucial in the treatment of CNS disorders such as anxiety and epilepsy . This application is significant due to the ongoing need for more effective and safer CNS therapeutics.

Cancer Treatment

Imidazo[4,5-b]pyridine derivatives have been identified as potential anti-cancer agents. They can influence cellular pathways necessary for the proliferation of cancer cells, making them targets for novel cancer therapies . Their ability to act on multiple pathways can be harnessed to develop drugs with fewer side effects and better efficacy.

Anti-Inflammatory Drugs

The anti-inflammatory potential of imidazo[4,5-b]pyridine derivatives is another area of interest. These compounds can serve as NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) and have been found to inhibit enzymes involved in the inflammatory process . This application is particularly relevant given the widespread prevalence of inflammatory diseases.

Metabolic Disease Modulators

Imidazo[4,5-b]pyridine compounds have shown promise in modulating enzymes involved in carbohydrate metabolism. This makes them potential candidates for treating metabolic diseases such as diabetes . The development of such modulators could lead to new treatments that better manage blood sugar levels and other metabolic parameters.

Material Science and Optoelectronics

Beyond biomedical applications, 3H-Imidazo[4,5-b]pyridin-5-amine derivatives have been reported to have applications in material science and optoelectronics . They can be used in the development of sensors, emitters for confocal microscopy, and imaging, as well as in optoelectronic devices. This versatility highlights the compound’s potential in various technological advancements.

Safety and Hazards

将来の方向性

The future directions for the study of 3H-Imidazo[4,5-b]pyridin-5-amine could involve further exploration of its potential therapeutic significance, given its structural resemblance to purines . Additionally, more research could be conducted to optimize its synthesis and to further understand its mechanism of action .

作用機序

Target of Action

The primary targets of 3H-Imidazo[4,5-b]pyridin-5-amine are diverse and depend on the specific derivative of the compound. For instance, some derivatives are known to target GABA A receptors, acting as positive allosteric modulators . Other targets include enzymes involved in carbohydrate metabolism, components of the immune system, and cellular pathways necessary for the proper functioning of cancerous cells .

Mode of Action

The interaction of 3H-Imidazo[4,5-b]pyridin-5-amine with its targets results in various changes. For example, when acting as a GABA A receptor positive allosteric modulator, it enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects in the nervous system . In the context of cancer, some derivatives have been shown to inhibit intracellular Akt activation and its downstream target (PRAS40) in vitro .

Biochemical Pathways

3H-Imidazo[4,5-b]pyridin-5-amine influences many biochemical pathways. For instance, in cancer cells, it can affect the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation . In the nervous system, it modulates the GABAergic pathway, which plays a key role in inhibitory neurotransmission .

Pharmacokinetics

It has been reported as a weak inhibitor of cyp3a4, a key enzyme involved in drug metabolism . It is also a substrate of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are important for drug transport .

Result of Action

The molecular and cellular effects of 3H-Imidazo[4,5-b]pyridin-5-amine’s action are diverse. For instance, in cancer cells, it can induce cell cycle arrest at the G2/M phase, suggesting inhibition of tubulin polymerization . It can also activate Caspase-3, a key enzyme involved in apoptosis .

特性

IUPAC Name |

1H-imidazo[4,5-b]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJDQDKMUXUQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391022 | |

| Record name | 3H-Imidazo[4,5-b]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69825-84-9 | |

| Record name | 3H-Imidazo[4,5-b]pyridin-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69825-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Imidazo(4,5-b)pyridin-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069825849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 69825-84-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Imidazo[4,5-b]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

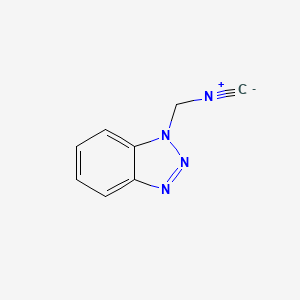

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential therapeutic applications of 3H-Imidazo[4,5-b]pyridin-5-amine derivatives in cancer treatment?

A1: Research indicates that certain 3H-Imidazo[4,5-b]pyridin-5-amine derivatives show promise as potential therapeutic agents for cancer treatment. [] While specific mechanisms of action are not detailed in the available research, these compounds are believed to target myelopathy and proliferative disorders, which are hallmarks of cancer. [] Further investigation is necessary to understand the precise targets and molecular mechanisms by which these compounds exert their anti-cancer effects. Additionally, preclinical studies are crucial to evaluate the efficacy, safety profile, and potential clinical application of these derivatives for specific cancer types.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chlorobenzo[c]isoxazole](/img/structure/B1587707.png)